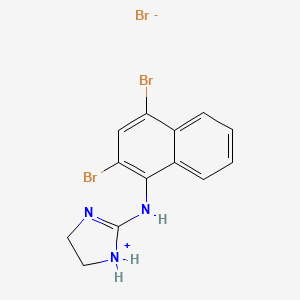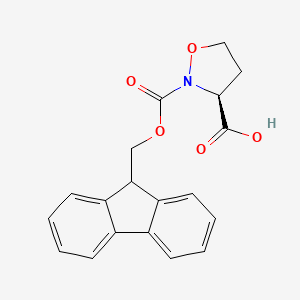![molecular formula C21H18N2O3 B13746851 2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate is a complex organic compound that features both naphthalene and indole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the indole ring, which is a common structural motif in many natural products and pharmaceuticals, adds to its significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Naphthalene Group: The naphthalene moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a naphthyl boronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the indole-naphthalene intermediate with an isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form a quinone-like structure.
Reduction: The carbamate group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the indole moiety.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Naphthalene derivatives: Compounds with similar naphthalene moieties used in various industrial applications.
Uniqueness
2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate is unique due to the combination of both naphthalene and indole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C21H18N2O3 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
naphthalen-2-yl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C21H18N2O3/c24-17-6-8-20-19(12-17)16(13-23-20)9-10-22-21(25)26-18-7-5-14-3-1-2-4-15(14)11-18/h1-8,11-13,23-24H,9-10H2,(H,22,25) |
Clé InChI |
LUTFVXBIRTVZJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OC(=O)NCCC3=CNC4=C3C=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


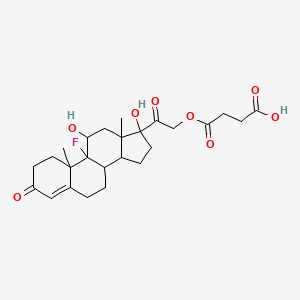
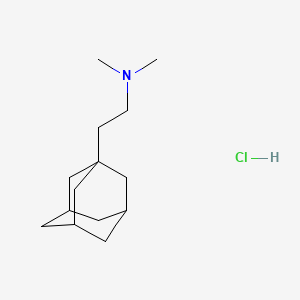
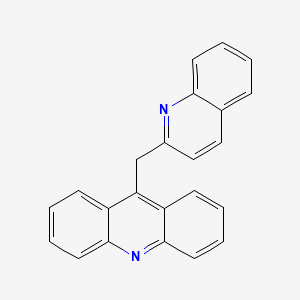
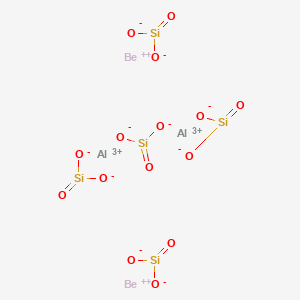
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
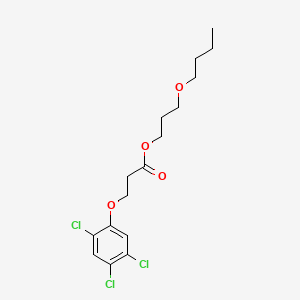
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
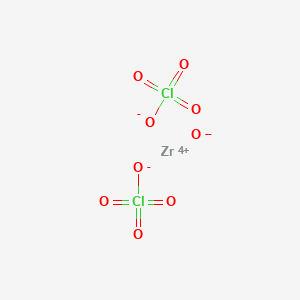
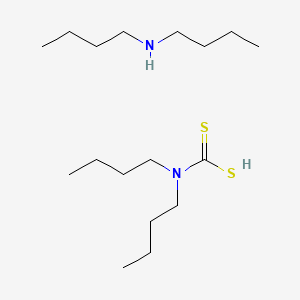
![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
